Binding Stoichiometry with Carbonic Anhydrase Isoforms
In a direct comparative study using ¹⁹F NMR spectroscopy, 2,5-difluorobenzenesulfonamide, 2-fluorobenzenesulfonamide, and 3-fluorobenzenesulfonamide were all shown to form 2:1 inhibitor:enzyme complexes with both human carbonic anhydrase I (hCA I) and II (hCA II) [1]. This 2:1 stoichiometry is a key differentiator from the 1:1 binding observed for pentafluorobenzenesulfonamide with hCA I, which exhibits slow ring rotation and selective rotamer binding [1]. The 2:1 complex formation suggests a distinct binding mode that may influence isoform selectivity and inhibitor residence time.
| Evidence Dimension | Inhibitor:Enzyme Binding Stoichiometry |
|---|---|
| Target Compound Data | 2:1 (inhibitor:enzyme) |
| Comparator Or Baseline | 2-fluorobenzenesulfonamide: 2:1; 3-fluorobenzenesulfonamide: 2:1; pentafluorobenzenesulfonamide: 1:1 (for hCA I) |
| Quantified Difference | Identical 2:1 stoichiometry among 2,5-difluoro, 2-fluoro, and 3-fluoro analogs, but distinct from the 1:1 binding of pentafluorobenzenesulfonamide. |
| Conditions | ¹⁹F NMR spectroscopy of complexes with human carbonic anhydrase I and II isozymes; 1989 study. |
Why This Matters
Understanding the stoichiometry of binding is critical for accurately determining inhibitory constants (Ki) and for rational drug design; a 2:1 complex can imply different structure-activity relationships and potential for cooperative binding compared to a 1:1 complex.
- [1] Dugad LB, Cooley CR, Gerig JT. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. Biochemistry. 1989;28(9):3955-60. PMID: 2502174. View Source
